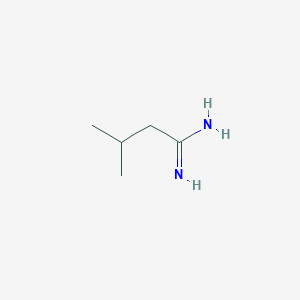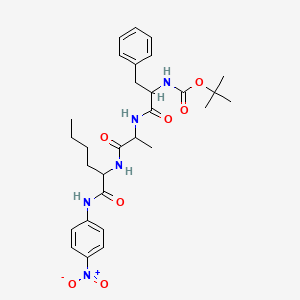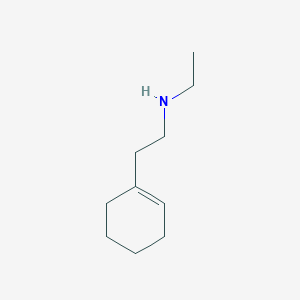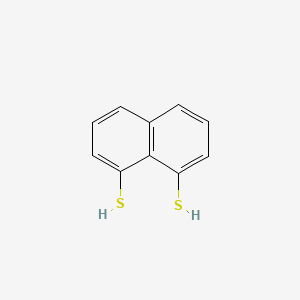
2-methyloxirane;(E)-octadec-9-enoic acid;oxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyloxirane;(E)-octadec-9-enoic acid;oxirane is a complex polymeric compound. It is formed by the polymerization of oxirane (ethylene oxide) and 2-methyl-oxirane (propylene oxide) with di-(9Z)-9-octadecenoate. This compound is known for its unique properties, which make it useful in various industrial applications, particularly as a surfactant and emulsifying agent.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyloxirane;(E)-octadec-9-enoic acid;oxirane typically involves the polymerization of oxirane and 2-methyl-oxirane in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired molecular weight and polymer structure. The di-(9Z)-9-octadecenoate is introduced during the polymerization process to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous polymerization reactors. The process involves the precise control of monomer feed rates, catalyst concentration, and reaction conditions to achieve consistent product quality. The final product is then purified and formulated for various applications.
化学反応の分析
Types of Reactions
2-methyloxirane;(E)-octadec-9-enoic acid;oxirane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reaction conditions.
Reduction: Reduction reactions can modify the polymer structure, leading to changes in its physical and chemical properties.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced with other groups, altering its characteristics.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under mild conditions to prevent degradation of the polymer.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions to achieve the desired reduction.
Substitution: Various reagents, including alkyl halides and acyl chlorides, are used in substitution reactions. The conditions vary depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated or carboxylated derivatives, while reduction can produce partially hydrogenated polymers. Substitution reactions can yield a wide range of functionalized polymers with different properties.
科学的研究の応用
2-methyloxirane;(E)-octadec-9-enoic acid;oxirane has numerous scientific research applications, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Employed in the preparation of biocompatible materials for medical applications.
Medicine: Utilized in drug delivery systems due to its ability to form stable emulsions and encapsulate active pharmaceutical ingredients.
Industry: Applied in the production of lubricants, coatings, and adhesives due to its unique properties.
作用機序
The mechanism of action of 2-methyloxirane;(E)-octadec-9-enoic acid;oxirane involves its ability to interact with various molecular targets through its functional groups. The polymer can form micelles and emulsions, which enhance the solubility and stability of hydrophobic compounds. The di-(9Z)-9-octadecenoate moiety provides hydrophobic interactions, while the oxirane and 2-methyl-oxirane units offer hydrophilic interactions, making it an effective surfactant.
類似化合物との比較
Similar Compounds
- Oxirane, 2-methyl-, polymer with oxirane, mono (2-ethylhexyl) ether
- Oxirane, 2-methyl-, polymer with oxirane, mono (2-propylheptyl) ether
- Oxirane, 2-methyl-, polymer with oxirane, ether with 1,2,3-propanetriol (3:1)
Uniqueness
2-methyloxirane;(E)-octadec-9-enoic acid;oxirane is unique due to the presence of the di-(9Z)-9-octadecenoate moiety, which imparts distinct hydrophobic properties. This makes it particularly effective in applications requiring strong emulsifying and surfactant properties. Compared to similar compounds, it offers a balance of hydrophilic and hydrophobic interactions, enhancing its versatility in various applications.
特性
CAS番号 |
67167-17-3 |
|---|---|
分子式 |
C41H78O6 |
分子量 |
667.1 g/mol |
IUPAC名 |
2-methyloxirane;(E)-octadec-9-enoic acid;oxirane |
InChI |
InChI=1S/2C18H34O2.C3H6O.C2H4O/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-3-2-4-3;1-2-3-1/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);3H,2H2,1H3;1-2H2/b2*10-9+;; |
InChIキー |
VKNOHTGNTCEBDM-AFVZMACWSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O.CCCCCCCCC=CCCCCCCCC(=O)O.CC1CO1.C1CO1 |
異性体SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)O.CCCCCCCC/C=C/CCCCCCCC(=O)O.CC1OC1.C1OC1 |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O.CCCCCCCCC=CCCCCCCCC(=O)O.CC1CO1.C1CO1 |
Key on ui other cas no. |
67167-17-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![2-[(2,4-Dichlorophenyl)methylidene]-6-[(2-methylphenyl)methoxy]-1-benzofuran-3-one](/img/structure/B1624016.png)
